[Chloro(nitro)methyl]benzene
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Overview
Description
[Chloro(nitro)methyl]benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is part of the broader class of chlorinated nitroaromatic compounds, which are known for their diverse applications in industrial chemistry, pharmaceuticals, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(nitro)methyl]benzene typically involves a multi-step process starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Chlorination: The nitrated benzene is then subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) to add the chlorine atom.
Methylation: Finally, the compound undergoes Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[Chloro(nitro)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in solvents such as ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Substituted Aromatics: Formed by nucleophilic substitution reactions.
Scientific Research Applications
[Chloro(nitro)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Chloro(nitro)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. The chlorine atom and methyl group also influence the reactivity and orientation of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Contains only a chlorine atom attached to the benzene ring.
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Toluene: Contains only a methyl group attached to the benzene ring.
Uniqueness
[Chloro(nitro)methyl]benzene is unique due to the presence of all three substituents (chlorine, nitro, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
25567-68-4 |
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Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
[chloro(nitro)methyl]benzene |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
BVJSGOYEEDZAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
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